7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Overview
Description
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : Compounds related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one have shown potential in cancer treatment. A study found that 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline effectively inhibits lung cancer cell proliferation (Cai et al., 2019). Another compound, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia, suggesting its potential in cancer therapy due to DNA damage (Renault et al., 1983).
Tubulin Polymerization Inhibition : Methoxy-substituted 3-formyl-2-phenylindoles, which are chemically related to the main compound, have been found to inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells. This suggests their potential use in targeted cancer therapy (Gastpar et al., 1998).
Synthesis of Pharmaceuticals : The compound has been used in synthesizing key intermediates for pharmaceuticals. For instance, it has been utilized in synthesizing an intermediate in brexpiprazole, a drug used for the treatment of schizophrenia and depression (Reddy et al., 2018).
Drug Synthesis Optimization : An improved method for synthesizing poziotinib from a derivative of this compound was developed to enhance yield and suitability for industrial production (Cai et al., 2015).
Physiological Effects on Mice : A study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, related to the compound of interest, found that they can increase locomotor activity in mice, indicating a potential physiological role in the brain (Nakagawa et al., 1996).
Pharmacological Properties : Schiff Base compounds related to quinazolines have been investigated for their corrosion inhibition properties on mild steel, indicating potential industrial applications (Khan et al., 2017).
Antibacterial Activity : Although a synthesized compound related to this compound showed no antibacterial activity against certain bacteria, this research contributes to the understanding of its pharmacological properties (Arrahman et al., 2016).
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives have shown antitumor activities .
Mode of Action
It is known that quinazolinone derivatives can inhibit certain kinases , which are key enzymes in signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, and apoptosis.
Biochemical Pathways
Given its potential kinase inhibitory activity , it may impact pathways involving these enzymes, leading to downstream effects on cell growth and proliferation.
Pharmacokinetics
Its molecular weight of 19217 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinazolinone derivatives have been shown to exhibit antitumor activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the preparation of 4-anilinoquinazoline derivatives that have shown antitumor activities .
Molecular Mechanism
It is known to be a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors , suggesting it may interact with biomolecules and influence gene expression.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597261 | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-72-8 | |
Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.